Compound Description: This compound is a benzamide derivative featuring a sulfamonomethoxine moiety attached to the benzamide nitrogen. The benzamide ring itself carries two acetyloxy groups at the 3 and 4 positions. This compound was synthesized from acetyl protocatechuic acid chloride and sulfamonomethoxine. []
Relevance: This compound is structurally related to 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide by sharing the central N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide core structure. Both compounds feature a sulfamonomethoxine moiety linked to a benzamide ring, although they differ in the substituents present on the benzamide ring. [] The target compound, 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, has a benzoyl group at the 4-position of the benzamide ring, while this related compound features two acetyloxy groups at the 3 and 4 positions. []
Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. [, ] It demonstrates high affinity for the B1 receptor and selectivity against the B2 receptor. [, ] SSR240612 effectively inhibits various bradykinin-induced responses, including inositol monophosphate formation, contractions in isolated tissues, and paw edema in vivo. [, ] It also exhibits anti-inflammatory effects in various models, including capsaicin-induced ear edema and tissue damage in rat intestines following splanchnic artery occlusion/reperfusion. [, ]
Relevance: Although SSR240612 differs significantly in overall structure from 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, they both belong to the general class of sulfonamide-containing compounds. Both compounds feature a sulfonamide group (-SO2NH-) linked to an aromatic ring. []
Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2). [, ] It effectively inhibits orexin-A-induced calcium mobilization in cells expressing OX2. []
Compound Description: This group of compounds serves as starting materials for synthesizing N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides. [] These compounds feature a sulfonamide group attached to a cyclohexadienone ring.
Relevance: 4-Benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide and N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides both contain the sulfonamide functional group, linking a nitrogen atom to a sulfur atom that is double-bonded to two oxygen atoms (-SO2NH-). []
Compound Description: This family of compounds are synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides. [] They feature a sulfonamide group connected to a cyclohexadienone ring with a benzamide substituent.
Relevance: These compounds share the core sulfonamide and benzamide structural features present in 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. [] The key difference lies in the presence of the cyclohexadienone ring system in these compounds compared to the pyrimidine ring found in the target compound. []
Compound Description: This compound is a marine-sourced pyrimidinyl benzamide with antibacterial activity. [] It features a 6-aminouracil moiety linked to a 4-aminobenzamide.
Relevance: 4-Benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide and 4-amino-N-(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)benzamide are both pyrimidinyl benzamides. Both compounds possess a pyrimidine ring linked to a benzamide structure. [] The main structural difference lies in the substitution pattern on the pyrimidine and benzamide rings. []
Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor. [] It is formed by the oxidation of the piperazine nitrogen in venetoclax. []
Compound Description: VHA is another oxidative impurity of venetoclax, formed by a Meisenheimer rearrangement of VNO. [] It features a hydroxylamine group (-NHOH-) linked to the sulfonamide nitrogen. []
Compound Description: This group of compounds comprises various thiazole derivatives synthesized to assess their antimicrobial activity. [] These compounds feature a thiazolidinone ring linked to a benzamide moiety.
Compound Description: This compound is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide derivative. [] Its crystal structure was determined using X-ray diffraction. []
Compound Description: This compound is another p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide derivative. [] Its crystal structure was also determined by X-ray diffraction. []
Relevance: Like the previous compound and the target compound, 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide (C21H18N2O3S) contains the sulfonamide functional group (-SO2NH-). [] It differs from the target compound in the specific aromatic rings and substituents attached to the sulfonamide group. []
Compound Description: These compounds were synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides. [] Their biological activity was evaluated against various bacterial and fungal species. [] They exhibit bactericidal and fungicidal activity at specific concentrations. []
Compound Description: M30 is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor. [] It is a significant metabolite found in human feces after venetoclax administration. []
Compound Description: M27 is another metabolite of venetoclax, formed by oxidation and cyclization. [] It is a major metabolite identified in human plasma and is considered a disproportionate human metabolite. []
Compound Description: This compound serves as a lead structure for developing protein kinase B (PKB-alpha) inhibitors. [] It exhibits potent PKB-alpha inhibitory activity but is plasma unstable. []
Relevance: While not a direct structural analog, this compound and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide both feature a benzamide moiety within their structure. [] The benzamide group is a common pharmacophore in various drug classes. []
Compound Description: This compound is a plasma-stable and highly active PKB-alpha inhibitor, designed based on the lead compound (1). []
Relevance: Similar to compound (1) and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, this compound incorporates a benzamide group. [] The benzamide moiety is a common structural feature found in diverse pharmaceutical agents. []
Compound Description: ORG25935 is a glycine transporter 1 (GlyT1) inhibitor. [] It demonstrates antiallodynic effects in neuropathic pain models in mice. []
Relevance: Although structurally distinct from 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, ORG25935 represents a compound with a methoxy-substituted aromatic ring, similar to the methoxy-substituted pyrimidine ring in the target compound. []
Compound Description: ORG25543 is a glycine transporter 2 (GlyT2) inhibitor. [] Similar to ORG25935, it exhibits antiallodynic effects in neuropathic pain models in mice. []
Compound Description: ALX1393 is another GlyT2 inhibitor that demonstrates antiallodynic activity in neuropathic pain models in mice. []
Relevance: While structurally distinct, ALX1393 is considered related to 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide as both compounds contain aromatic rings with substituents. [] ALX1393 features benzyloxy and fluoro substituents on its aromatic rings, while the target compound has a benzoyl group and a methoxy-substituted pyrimidine ring. []
Compound Description: These compounds are a series of azo derivatives synthesized from 4-amino benzamide and benzoyl chloride, followed by diazotization. [] They exhibited moderate antibacterial activity against S. aureus, S. epidermidis, E. coli, and P. aeruginosa. []
Compound Description: This compound is a pyrimidine-2-thione derivative synthesized as a potential antifolate agent. []
Relevance: This compound and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide share the key structural feature of a pyrimidine ring linked to a benzamide moiety. [] They differ in the substitution pattern on the pyrimidine ring and the presence of a thioxo group in the related compound, whereas the target compound has a methoxy substituent and a sulfonamide group attached to the pyrimidine. []
Reference:
Compound Description: This compound is another pyrimidine-2-thione derivative synthesized as a potential antifolate agent. [] It features a longer side chain compared to the previous compound. []
Relevance: Similar to the previous compound and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, this compound contains both a pyrimidine ring and a benzamide structure. [] It differs from the target compound in the substitution pattern on the pyrimidine ring and the presence of a thioxo group and a pentanoic acid side chain in the related compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.